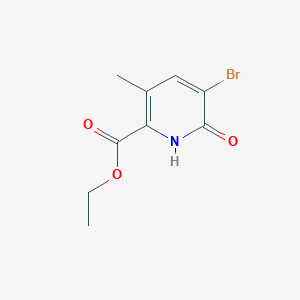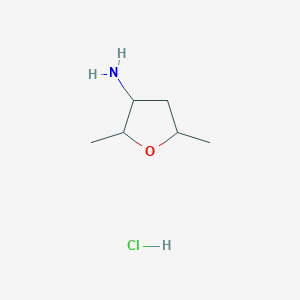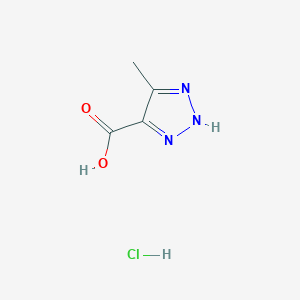![molecular formula C13H13ClN2O2S B1435050 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 457941-62-7](/img/structure/B1435050.png)
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Descripción general
Descripción
The compound “2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. In the molecule, the methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a three-dimensional structure generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 282.75 g/mol, a topological polar surface area of 79.5 Ų, and a complexity of 285 . The compound also has a rotatable bond count of 4 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Anticancer Properties : A study focused on the synthesis and biological evaluation of derivatives of this compound, specifically as anticancer agents. It was found that certain derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential in cancer treatment (Evren et al., 2019).
Metabolism in Liver Microsomes : Research has been conducted on the metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes. These studies are important for understanding the metabolic pathways and potential toxicity of these compounds (Coleman et al., 2000).
Synthesis and Characterization for Medical Applications : Several studies have been done on the synthesis and characterization of this compound and its derivatives for potential medical applications, including as anticonvulsant agents and in antimicrobial activity (Farag et al., 2012).
Research on Structural Properties : There is also research focused on the crystal structure of this compound, which is essential for understanding its chemical behavior and potential applications in various fields (Saravanan et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target acetylcholinesterase (ache), a key enzyme involved in neurotransmission .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
If it does indeed target ache like its analogs, it could affect cholinergic signaling pathways .
Pharmacokinetics
Similar compounds have been found to have satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have been found to induce apoptosis and inhibit cell proliferation .
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-12(9-3-5-10(18-2)6-4-9)16-13(19-8)15-11(17)7-14/h3-6H,7H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYJPMKGYYOCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)











